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Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl alcohol

Cat. No.: B1296644 Get Quote

For researchers and professionals in drug development and organic synthesis, precise

structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for this purpose. This guide provides a detailed

comparative analysis of the ¹H and ¹³C NMR spectra of 3,5-dibenzyloxybenzyl alcohol,
alongside structurally related compounds, to aid in its identification and characterization.

Comparative ¹H NMR Data
The ¹H NMR spectrum of 3,5-dibenzyloxybenzyl alcohol is characterized by distinct signals

corresponding to its aromatic and aliphatic protons. A comparison with benzyl alcohol and 3,5-

dimethoxybenzyl alcohol highlights the influence of the benzyloxy substituents on the chemical

shifts of the aromatic protons on the central ring.
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Compound
Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity Integration

3,5-

Dibenzyloxybenz

yl alcohol

(Predicted)

Phenyl-H ~7.30-7.45 m 10H

Ar-H (C2, C6) ~6.65 d 2H

Ar-H (C4) ~6.55 t 1H

-CH₂- (benzyl) ~5.05 s 4H

-CH₂OH ~4.60 s 2H

-OH Variable s 1H

Benzyl Alcohol[1]

[2]
Phenyl-H 7.22-7.46 m 5H

-CH₂OH 4.67 s 2H

-OH 2.66 s 1H

3,5-

Dimethoxybenzyl

Alcohol[3]

Ar-H (C2, C6) 6.49 d 2H

Ar-H (C4) 6.36 t 1H

-CH₂OH 4.58 s 2H

-OCH₃ 3.76 s 6H

Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts of the carbons in the central aromatic ring of 3,5-dibenzyloxybenzyl alcohol
are significantly influenced by the electron-donating benzyloxy groups.
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Compound Carbon Atom Chemical Shift (δ, ppm)

3,5-Dibenzyloxybenzyl alcohol

(Predicted)
C=O (ipso-benzyl) ~137.0

C-O ~160.0

Ar-C (ipso) ~143.0

Ar-CH (benzyl) ~127.5-128.6

Ar-CH (C2, C6) ~106.0

Ar-CH (C4) ~101.0

-CH₂- (benzyl) ~70.0

-CH₂OH ~65.0

Benzyl Alcohol[1][2] Ar-C (ipso) 140.86

Ar-CH 128.55, 127.63, 127.04

-CH₂OH 65.17

3,5-Dimethoxybenzyl Alcohol Ar-C-O 161.1

Ar-C (ipso) 143.4

Ar-CH (C2, C6) 104.8

Ar-CH (C4) 100.0

-CH₂OH 65.3

-OCH₃ 55.3

Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 3,5-
dibenzyloxybenzyl alcohol is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃) is a common choice.

Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm

Temperature: 298 K

Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform,

followed by phase and baseline correction. Chemical shifts are referenced to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds

Pulse program: A proton-decoupled pulse sequence is typically used to simplify the

spectrum.
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Spectral width: 0 to 220 ppm

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase, and

baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Visualization of Molecular Structure and NMR
Environments
The following diagram illustrates the chemical structure of 3,5-dibenzyloxybenzyl alcohol,
with key proton and carbon environments labeled for clarity in NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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